methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate
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Overview
Description
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is a chemical compound with the molecular formula C12H14N2O5. It is also known by its systematic name, benzoic acid, 4-nitro-3-[[(2S)-2-oxetanylmethyl]amino]-, methyl ester . This compound is characterized by the presence of a nitro group, an oxetane ring, and a benzoate ester, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate involves several stepsThe reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and oxetane derivatives for the subsequent steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester group, depending on the reagents and conditions used.
Scientific Research Applications
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate can be compared with similar compounds such as:
Methyl 4-nitrobenzoate: Lacks the oxetane ring, making it less versatile in certain chemical reactions.
Methyl 3-aminobenzoate:
Oxetan-2-ylmethylamine: Lacks the benzoate ester, limiting its use in esterification reactions
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and wide range of applications.
Properties
Molecular Formula |
C12H14N2O5 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3/t9-/m0/s1 |
InChI Key |
HTYWVEUBCLGQES-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC[C@@H]2CCO2 |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2 |
Origin of Product |
United States |
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